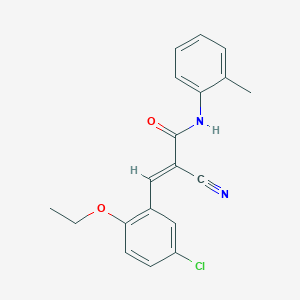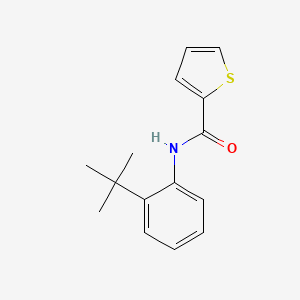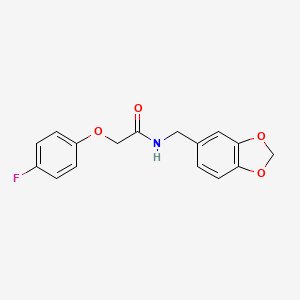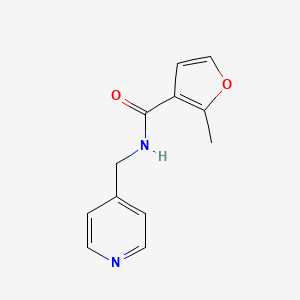
N-(3,5-dimethylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-dimethylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide, commonly known as DMIT, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DMIT belongs to the class of isoquinoline derivatives and has been found to possess a wide range of biological activities.
Mechanism of Action
The exact mechanism of action of DMIT is not fully understood. However, studies have suggested that DMIT exerts its biological effects by modulating various signaling pathways such as the PI3K/AKT, MAPK/ERK, and NF-κB pathways. DMIT has also been found to inhibit the activity of various enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
DMIT has been shown to have various biochemical and physiological effects. Studies have demonstrated that DMIT induces apoptosis in cancer cells by activating caspase-3 and caspase-9. DMIT has also been found to inhibit the migration and invasion of cancer cells by downregulating the expression of MMP-9. Furthermore, DMIT has been shown to reduce oxidative stress and inflammation in the brain by increasing the levels of antioxidant enzymes such as SOD and CAT.
Advantages and Limitations for Lab Experiments
DMIT has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. Furthermore, DMIT has a high degree of purity and stability, which makes it suitable for various biological assays. However, one limitation of DMIT is its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.
Future Directions
There are several future directions for the study of DMIT. One potential application of DMIT is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that DMIT has neuroprotective effects and can reduce oxidative stress and inflammation in the brain. Furthermore, DMIT has been found to enhance cognitive function in animal models of Alzheimer's disease.
Another future direction for the study of DMIT is in the development of novel anticancer agents. Studies have shown that DMIT exhibits potent anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Furthermore, DMIT has been found to inhibit the migration and invasion of cancer cells by downregulating the expression of MMP-9.
In conclusion, DMIT is a synthetic compound that has been extensively studied for its potential therapeutic applications. It possesses a wide range of biological activities and has been found to have anticancer, anti-inflammatory, and neuroprotective effects. Further research is needed to fully understand the mechanism of action of DMIT and to explore its potential applications in various fields.
Synthesis Methods
DMIT can be synthesized through a multi-step process involving the condensation of 3,5-dimethylphenylamine with 2-chloroacetyl chloride, followed by the reaction with thiosemicarbazide. The final product is obtained by the reduction of the resulting thiosemicarbazone with sodium borohydride.
Scientific Research Applications
DMIT has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. Studies have shown that DMIT exhibits anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. DMIT has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, DMIT has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
N-(3,5-dimethylphenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2S/c1-13-9-14(2)11-17(10-13)19-18(21)20-8-7-15-5-3-4-6-16(15)12-20/h3-6,9-11H,7-8,12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IASKBDWTXYVWDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=S)N2CCC3=CC=CC=C3C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethylphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B5787982.png)
![N-[2-(4-fluorophenyl)ethyl]-2-nitrobenzenesulfonamide](/img/structure/B5787998.png)




![N'-[(5-chloro-2-methoxybenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5788034.png)
![2,2,2-trifluoro-N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]acetamide](/img/structure/B5788038.png)
![N-cyclopropyl-2-{[4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5788039.png)
![[5-(5-chloro-2-methylphenyl)-2-furyl]methanol](/img/structure/B5788046.png)
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butanamide](/img/structure/B5788053.png)